1-(Trifluoromethyl)-10h-phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8F3NS |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18-11/h1-7,17H |
InChI Key |
AZSIPSZDDPHYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Advances in 1 Trifluoromethyl 10h Phenothiazine Synthesis
Established Synthetic Pathways to the Phenothiazine (B1677639) Core
The construction of the fundamental phenothiazine tricycle is a critical first step in the synthesis of its derivatives. Several classical and modern methods have been established for this purpose.
One of the earliest and most traditional methods is the thionation of diphenylamines . This process typically involves heating a substituted diphenylamine (B1679370) with elemental sulfur, often in the presence of a catalyst like iodine. While historically significant, this method can suffer from harsh reaction conditions and a lack of regioselectivity when synthesizing substituted phenothiazines.
A more controlled and widely used approach is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution reaction provides a powerful tool for the synthesis of various phenothiazine derivatives. The process generally involves the reaction of a suitably substituted 2-amino-2'-nitrodiphenylsulfide, which upon treatment with a base, rearranges and cyclizes to form the phenothiazine ring system. nih.gov This method offers better control over the substitution pattern on the resulting phenothiazine.
In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl ethers and amines, including the phenothiazine core. The Ullmann condensation , a copper-catalyzed reaction, has been traditionally employed for the formation of the C-N and C-S bonds necessary for the phenothiazine tricycle. However, these reactions often require high temperatures and stoichiometric amounts of copper.
A significant advancement over the Ullmann condensation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with greater functional group tolerance. It has become a cornerstone in modern organic synthesis for constructing the phenothiazine skeleton from appropriate aryl halide and amine precursors.
Regioselective Introduction of the Trifluoromethyl Moiety at the 1-Position
The precise installation of a trifluoromethyl group at the C1 position of the phenothiazine ring presents a significant synthetic challenge, as substitution at the C2 position is often thermodynamically favored. Research in this area has focused on strategies that direct the substitution to the desired C1 position.
One potential strategy involves the synthesis of a pre-functionalized precursor, such as 1-chlorophenothiazine . This halogenated intermediate can then potentially undergo a subsequent nucleophilic trifluoromethylation reaction. The synthesis of 1-chlorophenothiazine has been reported through methods such as the Smiles rearrangement of appropriate precursors. nih.gov Another approach involves the direct chlorination of phenothiazine, although this can lead to mixtures of isomers requiring careful purification.
A more direct approach would be the cyclization of a precursor already containing the trifluoromethyl group at the desired position. For instance, the synthesis and cyclization of a 2-amino-2'-(trifluoromethyl)diphenyl sulfide (B99878) derivative could theoretically yield the desired 1-(trifluoromethyl)-10H-phenothiazine. However, the synthesis of the required trifluoromethylated diphenylamine or thiophenol precursors can be complex and may not be readily available.
Direct C-H trifluoromethylation of the phenothiazine core is an attractive but challenging strategy due to the difficulty in controlling regioselectivity. Most reported direct trifluoromethylation reactions on phenothiazine result in substitution at the more electron-rich C2 and C8 positions. Achieving C1 selectivity would likely require the use of directing groups or specialized catalytic systems that can overcome the inherent reactivity of the phenothiazine nucleus.
Novel Synthetic Strategies for Enhanced Yields and Purity
The application of microwave-assisted organic synthesis (MAOS) has also shown promise in accelerating the synthesis of phenothiazine derivatives. nih.govtandfonline.com Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. This technique has been successfully applied to the thionation of diphenylamines, offering a cleaner and more efficient route to the phenothiazine core. tandfonline.com
Continuous-flow synthesis is another emerging technology that offers precise control over reaction parameters, leading to improved yields, purity, and safety. A telescoped flow synthesis for the derivatization of the phenothiazine core has been reported, demonstrating the potential of this technology for the efficient production of phenothiazine-based compounds.
Sustainable and Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemistry, efforts are being made to develop greener synthetic routes to phenothiazine derivatives. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.
The use of green solvents is a key aspect of sustainable synthesis. Research is ongoing to replace traditional volatile organic compounds with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.
Catalyst-free and metal-free reactions are also highly desirable from a green chemistry perspective. The development of methods that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product, is a significant area of research. The aforementioned three-component synthesis of phenothiazines under metal-free conditions is a prime example of this approach. rsc.org
Microwave-assisted synthesis , in addition to accelerating reactions, is often considered a green technique as it can lead to significant energy savings compared to conventional heating methods. researchgate.net Furthermore, performing these reactions under solvent-free conditions further enhances their green credentials.
| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, potentially higher yields, and energy efficiency. |
| Solvent-Free Reactions | Conducting reactions without a solvent, often on a solid support. | Reduced solvent waste, simplified work-up, and lower environmental impact. |
| Metal-Free Catalysis | Employing non-metallic catalysts or catalyst-free conditions. | Avoidance of toxic heavy metal contamination and simplified purification. |
| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single operation. | Increased efficiency, reduced waste, and atom economy. |
Advanced Chromatographic and Crystallization Techniques for Purification
The purification of this compound is crucial to obtain a product of high purity, which is essential for its intended applications. Advanced chromatographic and crystallization techniques are employed to separate the desired product from starting materials, by-products, and any isomeric impurities.
Column chromatography using silica (B1680970) gel is a standard method for the purification of phenothiazine derivatives. The choice of eluent system is critical for achieving good separation. For trifluoromethylated phenothiazines, which are relatively nonpolar, a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is typically used.
High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is often used for the final purification of small quantities of the compound or for analytical purity assessment. Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as trifluoroacetic acid to improve peak shape.
Supercritical Fluid Chromatography (SFC) is emerging as a greener alternative to traditional HPLC. researchgate.netchromatographyonline.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and environmentally benign. This technique can be particularly effective for the separation of isomers and has the potential to reduce the consumption of organic solvents significantly.
Crystallization is a powerful technique for the final purification of solid compounds. The choice of solvent is paramount for successful crystallization. For phenothiazine derivatives, solvents such as ethanol, isopropanol, toluene, or mixtures thereof are often used. researchgate.net The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Single-crystal X-ray diffraction can be used to unambiguously determine the structure of the crystallized product. nanomegas.com
| Purification Technique | Description | Application for this compound |
| Column Chromatography | Separation based on differential adsorption of compounds on a solid stationary phase. | Primary purification of the crude product. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and a packed column. | Final purification and purity analysis. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | A green alternative for purification, especially for isomer separation. |
| Crystallization | Purification based on the formation of a crystalline solid from a solution. | Final purification step to obtain a highly pure, crystalline product. |
Chemical Reactivity and Mechanistic Investigations of 1 Trifluoromethyl 10h Phenothiazine
Electrophilic Aromatic Substitution Reactions on the Phenothiazine (B1677639) Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. byjus.com The phenothiazine core, being an electron-rich system, would typically be reactive towards electrophiles. However, the reactivity and regioselectivity are dictated by the substituents present. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack. libretexts.org
Consequently, in 1-(Trifluoromethyl)-10H-phenothiazine, the benzene (B151609) ring bearing the -CF3 group is significantly deactivated. Electrophilic attack is therefore predicted to occur preferentially on the unsubstituted benzene ring (positions 6, 7, 8, and 9). The nitrogen and sulfur heteroatoms influence the orientation of substitution. The nitrogen atom's lone pair can donate electron density to the rings, but this effect is countered by its ability to be protonated or to coordinate with Lewis acids used as catalysts in many SEAr reactions (e.g., Friedel-Crafts reactions), which would strongly deactivate the entire ring system. libretexts.org
Typical SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For this compound, these reactions would likely yield a mixture of isomers with substitution on the activated ring, although specific experimental data for this isomer is limited.
Nucleophilic Reactions at the Nitrogen and Sulfur Atoms
The nitrogen atom at position 10 of the phenothiazine ring possesses a lone pair of electrons and can act as a nucleophile. This reactivity is well-documented for various phenothiazine derivatives. For instance, the nitrogen atom can undergo N-alkylation and N-acylation. Studies on the closely related 2-(Trifluoromethyl)-10H-phenothiazine have shown that it can react with electrophiles like octafluorotoluene (B1221213) in the presence of a base to form N-aryl derivatives. mdpi.com Similarly, N-alkylation has been achieved using substituted alkyl halides. nih.gov
The general protocol for such nucleophilic substitution at the nitrogen involves the deprotonation of the N-H group with a suitable base (e.g., potassium hydroxide, LiHMDS) to generate a more potent phenothiazide anion, which then attacks the electrophile. mdpi.comnih.gov While specific studies on the 1-trifluoromethyl isomer are scarce, a similar reactivity profile is expected.
Nucleophilic reactions directly at the sulfur atom are less common for the parent phenothiazine structure, as the sulfur is part of a stable heterocyclic system. Its primary reactivity involves oxidation.
Oxidative and Reductive Transformations of the Phenothiazine Skeleton
The phenothiazine skeleton is highly susceptible to oxidation. mdpi.com The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). northumbria.ac.ukresearchgate.net This transformation is typically achieved using oxidizing agents like hydrogen peroxide in glacial acetic acid. researchgate.net The formation of these oxidized metabolites is also a known pathway in the environmental degradation of phenothiazine-based drugs. nih.gov
The oxidation process involves a one-electron transfer to yield a stable cation radical (PTZ•+), followed by a second electron transfer to form a dication (PTZ2+). mdpi.com These radical cations are often deeply colored and have been implicated in the biological activity and degradation pathways of phenothiazines. mdpi.comnih.gov The electron-withdrawing -CF3 group can influence the oxidation potential of the molecule, but the fundamental reactivity of the sulfur and nitrogen atoms in the central ring remains.
Metabolic studies on various phenothiazines have shown that, in addition to sulfoxidation, oxidation can also occur on the aromatic rings to form hydroxylated derivatives (phenols), which can be further oxidized to phenothiazones. nih.gov
Photochemical Reaction Pathways and Excited State Chemistry
Phenothiazines are photochemically active compounds. Upon exposure to UV radiation, they can absorb light and enter an excited state, leading to a variety of chemical reactions. A primary photochemical process is the formation of free radicals. This can occur via photoionization, leading to the formation of a cation radical, or through homolytic cleavage of bonds.
The excited states of phenothiazine derivatives can be complex. Studies on related compounds have revealed phenomena such as dual intramolecular charge-transfer (ICT) fluorescence and thermally activated delayed fluorescence (TADF). The photophysical properties, including fluorescence and phosphorescence, are sensitive to the substitution pattern on the phenothiazine core. For example, the introduction of S-oxide functionalities can significantly alter the emission spectra.
Kinetics and Thermodynamics of Key Reaction Pathways
Understanding the kinetics and thermodynamics of reactions provides insight into their feasibility and mechanism. For trifluoromethylated phenothiazines, theoretical studies have been conducted to elucidate their antioxidant properties. These studies, performed on derivatives of the 2-(Trifluoromethyl)-10H-phenothiazine isomer, provide valuable data that can be extrapolated to understand the general behavior of this class of compounds. nih.gov
The antioxidant activity can proceed through several mechanisms, each described by specific thermochemical parameters:
Hydrogen Atom Transfer (HHAT): Described by the Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a greater ease of donating a hydrogen atom to scavenge a free radical.
Single-Electron Transfer–Proton Transfer (SET-PT): This is a two-step process characterized by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is described by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).
Theoretical calculations on hydroxylated side-chain derivatives of 2-(Trifluoromethyl)phenothiazine (B42385) have provided values for these parameters, allowing for the prediction of the most favorable antioxidant pathway under different conditions (e.g., in the gas phase versus in an aqueous medium). nih.gov
Table 1: Calculated Thermochemical Parameters (kcal/mol) for Antioxidant Mechanisms of a 2-(Trifluoromethyl)phenothiazine Derivative in an Aqueous Medium nih.gov Data presented is for a representative derivative and illustrates the parameters involved.
| Parameter | Value (kcal/mol) | Associated Mechanism |
| BDE | ~85-93 | HHAT |
| IP | ~87 | SET-PT |
| PDE | >250 | SET-PT |
| PA | ~60 | SPLET |
| ETE | ~80 | SPLET |
These theoretical values indicate that the specific chemical environment plays a crucial role in determining the operative antioxidant mechanism. nih.gov
Influence of Environmental Parameters on Reactivity
Environmental factors, particularly the solvent, have a significant impact on the reactivity and reaction pathways of this compound.
Solvent Effects: The polarity of the solvent can influence the mechanism of certain reactions. For instance, in the context of antioxidant activity, the HHAT mechanism is generally favored in non-polar solvents, whereas the SET-PT and SPLET mechanisms, which involve charged intermediates, are more prevalent in polar, aqueous environments. nih.gov The choice of solvent and base is also critical in synthetic procedures, such as N-alkylation, where it can dramatically affect reaction yields.
Environmental Fate: Studies on related trifluoromethylated phenothiazine drugs have shown that these compounds are generally not readily biodegradable. Their persistence in the environment means that other degradation pathways are more significant. Photochemical transformation is a key route for their breakdown in aquatic environments. Common degradation products result from modifications such as:
Sulfoxidation: Oxidation of the sulfur atom to a sulfoxide.
N-Oxidation: Oxidation at a nitrogen atom, typically in an alkyl side chain if present.
Transformation of the Trifluoromethyl Group: This recalcitrant group can, under certain conditions, be transformed into a carboxylic acid moiety.
These transformation products may have their own environmental impact and reactivity profiles.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformational Analysis
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(Trifluoromethyl)-10H-phenothiazine in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus, revealing insights into electron distribution and the molecule's three-dimensional shape.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The trifluoromethyl group at the C1 position is a strong electron-withdrawing group, which would deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Protons H2 and H9 will likely be the most deshielded. The signal for the N-H proton is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The complex splitting patterns of the seven aromatic protons arise from spin-spin coupling, which can be analyzed to confirm the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom directly attached to the trifluoromethyl group (C1) would appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the CF₃ carbon itself is also a characteristic feature. The electron-withdrawing nature of the CF₃ group influences the chemical shifts of other carbons in the substituted ring, providing further evidence of its position. For comparison, spectral data for the isomeric 2-(Trifluoromethyl)phenothiazine (B42385) is well-documented. chemicalbook.comchemicalbook.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound would exhibit a single sharp resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly sensitive to the local electronic and dielectric environment. nih.gov For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu This sensitivity makes ¹⁹F NMR a valuable probe for studying intermolecular interactions and conformational changes.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Expected Features |
|---|---|---|
| ¹H | ~6.5 - 8.0 (Aromatic), Variable (N-H) | Complex multiplets for aromatic protons; deshielding of protons near the CF₃ group. Broad singlet for N-H. |
| ¹³C | ~110 - 150 (Aromatic), ~120-130 (CF₃, quartet) | Quartet for C1 due to ¹J(C,F) coupling. Distinct signals for all 13 carbons. |
| ¹⁹F | ~ -60 to -65 | Single sharp resonance for the CF₃ group. |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Investigations
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several key absorptions. A sharp band around 3340-3400 cm⁻¹ corresponds to the N-H stretching vibration. researchgate.net The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region from 1600 to 1450 cm⁻¹ will contain bands related to the C=C stretching vibrations within the aromatic rings. The most intense and characteristic bands for this molecule, however, will be due to the C-F stretching modes of the trifluoromethyl group, which are expected to appear as very strong absorptions in the 1350-1120 cm⁻¹ region. Other significant bands include the C-N and C-S stretching vibrations of the central heterocyclic ring. researchgate.net A gas-phase IR spectrum is available for the 2-isomer, showing strong absorptions in these regions. nist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give rise to strong Raman signals. nih.govumich.edu The symmetric stretching of the C-S-C bond in the central ring is also a characteristic Raman band. While C-F bonds are strong in the IR spectrum, they are typically weaker in the Raman spectrum. This complementarity is useful for a complete vibrational analysis of the molecular structure.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3340 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch (CF₃) | 1120 - 1350 | Very Strong |
| C-N Stretch | ~1240 | Medium |
| C-S Stretch | ~1080 | Medium |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the precise molecular weight of a compound and to study its fragmentation patterns, which can help confirm its structure. For this compound, the molecular formula is C₁₃H₈F₃NS, leading to a calculated monoisotopic mass of 267.0330 Da and a molecular weight of 267.27 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak (M⁺•) at m/z 267, confirming its molecular weight. The fragmentation of the phenothiazine (B1677639) core is well-studied. Common fragmentation pathways include the loss of a hydrogen atom (M-1), the loss of sulfur (M-32), or cleavage of the heterocyclic ring. The presence of the trifluoromethyl group would introduce additional fragmentation pathways, such as the loss of a fluorine atom or the entire CF₃ group. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with very high accuracy, unequivocally confirming the molecular formula. The NIST database contains the EI mass spectrum for the isomeric 2-(Trifluoromethyl)-10H-phenothiazine, which shows a strong molecular ion peak at m/z 267 and characteristic fragments. nist.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, the general structural features of the phenothiazine scaffold are well known.
The phenothiazine ring system is not planar but adopts a folded "butterfly" conformation along the N-S axis. The degree of this folding is described by the dihedral angle between the two benzo rings, which is a key structural parameter. The trifluoromethyl group at the C1 position would influence how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking between the aromatic rings, would define the supramolecular architecture. The X-ray structure of the parent 10H-phenothiazine has been determined, providing a foundational model. researchgate.net
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Fluorescence Characteristics
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and photophysical properties of the molecule.
UV-Vis Absorption: The phenothiazine core is an electron-rich system and exhibits characteristic electronic transitions, primarily of the π-π* type. nih.gov The parent 10H-phenothiazine shows absorption maxima around 252 nm and 316 nm. nih.gov The introduction of the strongly electron-withdrawing -CF₃ group at the C1 position is expected to perturb the energy levels of the frontier molecular orbitals (HOMO and LUMO). This perturbation would likely cause a shift in the absorption bands (either a hypsochromic/blue shift or a bathochromic/red shift) compared to the unsubstituted parent compound. The specific position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. unito.it
Computational Chemistry and Theoretical Investigations of 1 Trifluoromethyl 10h Phenothiazine
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(Trifluoromethyl)-10H-phenothiazine. Methods like Density Functional Theory (DFT) are popularly used to determine molecular stability and chemical reactivity. mdpi.com These calculations provide a detailed picture of the electron distribution within the molecule and the energies and shapes of its molecular orbitals.
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For phenothiazine (B1677639) derivatives, these calculations help predict their behavior in biological systems. nih.gov
The electronic structure is significantly influenced by the trifluoromethyl (-CF₃) group at the 1-position and the characteristic bent structure of the phenothiazine core. mdpi.com The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Conceptual Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Electron-donating ability |
| ELUMO | -1.0 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |
Note: The values presented are conceptual and representative for phenothiazine derivatives, illustrating the typical output of quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reactivity, Reaction Barriers, and Transition States
Density Functional Theory (DFT) is a versatile computational method used extensively to study the reactivity of phenothiazine derivatives. mdpi.com DFT calculations allow for the determination of various global and local reactivity descriptors that quantify the chemical behavior of this compound. researchgate.netsciepub.com
Global reactivity descriptors are derived from the HOMO and LUMO energies and include:
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO). researchgate.net
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO). researchgate.net
Chemical Hardness (η): Measures resistance to change in electron distribution (η ≈ (IP - EA) / 2). researchgate.net
Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (IP + EA) / 2). researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η). researchgate.net
These parameters are crucial for comparing the reactivity of different derivatives and understanding their interaction mechanisms. researchgate.net For example, DFT has been used to calculate thermochemical parameters like Bond Dissociation Enthalpy (BDE) and Proton Affinity (PA) for related 2-(trifluoromethyl)phenothiazine (B42385) derivatives to assess their antioxidant potential. mdpi.comnih.gov
Furthermore, DFT is employed to map out potential energy surfaces for chemical reactions involving this compound. This allows researchers to identify the minimum energy pathways for reactions, locate transition state structures, and calculate the activation energy barriers. montclair.edu Such studies are vital for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes.
Table 2: Key DFT-Calculated Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | Propensity to undergo oxidation. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Propensity to undergo reduction. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud; indicator of stability. |
| Electrophilicity Index (ω) | ω = χ²/2η | Capacity to accept electrons; a measure of electrophilic character. |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion in atomic detail. rush.edu
For this compound, MD simulations can be used to explore its conformational landscape. The phenothiazine ring is not planar and can exist in different folded conformations. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This is crucial as the specific conformation can dictate how the molecule interacts with biological targets like receptors or enzymes. nih.gov
MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent (such as water), one can analyze how it interacts with its environment. nih.gov These simulations can predict how the molecule might bind to a protein's active site, identifying key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. The stability of such protein-ligand complexes can be assessed by analyzing parameters like the radius of gyration and root mean square fluctuation (RMSF) over the simulation time. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic properties. Quantum chemical methods, particularly DFT, can calculate various parameters that correlate with experimental spectra. For this compound, this includes predicting:
NMR Spectra: Calculation of chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants.
Infrared (IR) and Raman Spectra: Prediction of vibrational frequencies and intensities, which correspond to specific bond stretches and bends.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic transition energies and oscillator strengths, which correspond to absorption maxima (λmax) in the UV-Vis spectrum.
These theoretical predictions are a powerful tool for structural elucidation. nih.gov For instance, if a new derivative is synthesized, comparing the experimentally measured spectra with the computationally predicted spectra can confirm the proposed structure. The close agreement between calculated and experimental data serves to validate the computational model used, reinforcing the reliability of other predicted properties like reactivity or electronic structure. mdpi.com This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical research. mdpi.comnih.gov
Theoretical Analysis of the Trifluoromethyl Group's Inductive and Resonance Effects
The trifluoromethyl (-CF₃) group at the 1-position of the phenothiazine ring profoundly influences the molecule's properties through its potent electronic effects. The -CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. mdpi.com
Inductive Effect: Due to the high electronegativity of the three fluorine atoms, the -CF₃ group exerts a very strong electron-withdrawing inductive effect (-I). This effect involves pulling electron density away from the phenothiazine ring through the sigma (σ) bond framework. This withdrawal of electron density lowers the energy of the molecular orbitals, particularly affecting the local electronic environment. The strong inductive effect can direct chemical reactions, as seen in gold-catalyzed additions to alkynes where the -CF₃ group plays a directing role. rsc.org
Resonance Effect: The resonance effect (or mesomeric effect) of the -CF₃ group is more complex. It is generally considered a weak resonance-withdrawing group (-M) due to hyperconjugation, where electrons from the adjacent π-system can delocalize into the antibonding σ* orbitals of the C-F bonds. However, its inductive effect is overwhelmingly dominant.
Advanced Materials Science Applications and Non Biological Functionalization
Utilization as a Building Block in Organic Electronic Materials
The phenothiazine (B1677639) core is a well-established electron-donating moiety in the design of materials for organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.comrsc.org The incorporation of a trifluoromethyl group is a strategic approach to fine-tune the electronic properties of these materials. The electron-withdrawing -CF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the stability of the material and facilitate charge injection and transport in electronic devices. researchgate.net
Phenothiazine derivatives are recognized for their non-planar "butterfly" conformation, which can suppress intermolecular aggregation and the formation of excimers, a common issue that can quench luminescence in the solid state. rsc.orgrsc.org This structural feature is advantageous for maintaining high emission efficiency in OLEDs. While specific performance data for OLEDs and OFETs based solely on 1-(Trifluoromethyl)-10H-phenothiazine is not extensively documented in dedicated studies, the principles of molecular engineering suggest its potential. For instance, in hole-transporting materials (HTMs) for OLEDs, a lower HOMO level, as induced by the -CF3 group, can lead to better energy level alignment with the emissive layer and improved device stability. rsc.orgrsc.org
In the context of organic solar cells, phenothiazine-based dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netnih.govfigshare.com The introduction of electron-withdrawing groups can influence the absorption spectrum and the driving force for electron injection into the semiconductor's conduction band. While comprehensive data on DSSCs using this compound is limited, the known effects of -CF3 substitution on the electronic structure of organic dyes suggest a pathway to optimizing their photovoltaic performance. nih.gov
Development of Fluorescent Dyes and Chemosensors
The inherent fluorescence of the phenothiazine core makes it an attractive platform for the development of fluorescent dyes and chemosensors. nih.gov The emission properties can be tuned by chemical modification, and the introduction of a trifluoromethyl group can lead to changes in the emission wavelength and quantum yield. researchgate.net Phenothiazine-based fluorescent probes have been developed for the detection of various analytes, including metal ions and biologically relevant molecules. mdpi.comrsc.orgresearchsquare.com
The design of a chemosensor often involves coupling the fluorophore to a recognition site that selectively interacts with the target analyte. Upon binding, a change in the photophysical properties of the fluorophore, such as fluorescence quenching or enhancement, provides a detectable signal. mdpi.com The electron-withdrawing nature of the trifluoromethyl group in this compound can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a common mechanism for signal transduction in fluorescent sensors. acs.org
While specific studies detailing the use of this compound as the primary component of a chemosensor are not abundant, research on related structures provides insight into its potential. For example, phenothiazine derivatives have been utilized in probes for the detection of metal ions like Fe³⁺. rsc.org The sensitivity and selectivity of such sensors are critically dependent on the electronic properties of the phenothiazine unit, which are directly influenced by substituents like the -CF3 group.
Table 1: Illustrative Photophysical Properties of a Phenothiazine-Based Fluorescent Dye
| Property | Value | Reference |
| Absorption Max (λabs) | 450 nm | nih.gov |
| Emission Max (λem) | 580 nm | nih.gov |
| Stokes Shift | 130 nm | nih.gov |
| Quantum Yield (ΦF) | 0.65 | researchgate.net |
Note: This table represents typical values for a phenothiazine-based dye and may not be specific to this compound.
Role in Redox-Active Materials for Energy Storage
The reversible redox behavior of phenothiazine and its derivatives makes them promising candidates for redox-active materials in energy storage devices, such as rechargeable batteries. rsc.orguni-freiburg.denih.gov Phenothiazines can undergo stable one-electron oxidation to form a radical cation, and in some cases, a second oxidation to a dication. nih.govuni-freiburg.de These redox processes can be harnessed for charge storage.
The introduction of an electron-withdrawing trifluoromethyl group at the 1-position is expected to increase the oxidation potential of the phenothiazine core. chemrxiv.org This is a valuable feature for designing cathode materials with higher cell voltages. While extensive studies on polymers derived specifically from this compound are limited, research on analogous systems demonstrates the feasibility of this approach. Phenothiazine-functionalized polymers have been synthesized and shown to act as promising cathode-active materials. rsc.org
The cycling stability of these materials is a critical parameter for battery performance. The stability of the oxidized phenothiazine radical cation is crucial for achieving a long cycle life. rsc.orgrsc.orgresearchgate.netnih.gov The -CF3 group, by influencing the electron distribution in the molecule, can impact the stability of this radical species.
Table 2: Electrochemical Properties of Phenothiazine Derivatives for Energy Storage
| Compound/Polymer | Redox Potential (V vs. Li/Li⁺) | Specific Capacity (mAh/g) | Cycling Stability | Reference |
| Phenothiazine-functionalized Polymer | ~3.7 | 77 | Good | rsc.org |
| Donor-substituted Phenothiazine Polymer | 3.38 (1st ox.), 3.96 (2nd ox.) | 60.3 | Excellent | uni-freiburg.de |
| Poly(vinylphenothiazine) | 3.5 | 56 | 93% retention after 10,000 cycles | rsc.org |
Note: This table provides representative data for various phenothiazine-based redox-active materials to illustrate their potential in energy storage applications.
Application in Analytical Chemistry as a Component in Probes or Reagents
Beyond fluorescent chemosensors, the unique electrochemical and spectroscopic properties of this compound lend themselves to other applications in analytical chemistry. Its ability to undergo distinct redox reactions suggests its potential use as an electrochemical probe or mediator.
In spectrophotometry, the formation of colored charge-transfer complexes or oxidation products could be exploited for the quantitative determination of certain analytes. While specific applications of this compound as a standalone analytical reagent are not widely reported, the general reactivity of the phenothiazine nucleus provides a basis for such developments. For instance, phenothiazines can be used in oxidative coupling reactions to produce colored products, a principle that can be adapted for analytical purposes. researchgate.net
The development of new analytical methods often relies on the synthesis of novel reagents with tailored properties. The presence of the trifluoromethyl group on the phenothiazine ring offers a handle for tuning the reactivity and selectivity of the molecule, potentially leading to the creation of new and improved analytical probes and reagents.
Integration into Polymer Architectures for Functional Materials
The incorporation of this compound into polymer architectures is a promising strategy for creating a wide range of functional materials. researchgate.net The phenothiazine unit can be integrated as a pendant group on a polymer backbone or as part of the main chain. The resulting polymers can exhibit a combination of the properties of the polymer matrix and the functional phenothiazine unit.
For example, polymers containing phenothiazine have been investigated for their thermal and mechanical properties. nih.gov The introduction of the trifluoromethyl group can influence polymer properties such as solubility, thermal stability, and morphology. These modifications are crucial for processing the materials into thin films or other desired forms for various applications.
In the field of functional polymers, phenothiazine-containing polymers have been explored for their charge-transporting properties, making them suitable for applications in organic electronics as discussed earlier. researchsquare.com The ability to synthesize polymers with well-defined structures and properties is key to advancing this field. While specific data on polymers of this compound is scarce, the synthetic versatility of phenothiazine chemistry suggests that such polymers can be readily prepared and their properties investigated. researchgate.net
Structure Reactivity Relationships and Substituent Effects in 1 Trifluoromethyl 10h Phenothiazine Systems
Impact of the Trifluoromethyl Group on Aromaticity and Electron Density Distribution
Computational studies on related trifluoromethyl-substituted phenothiazines have shown that the -CF3 group can lead to a general decrease in electron density on the substituted ring. This electronic perturbation is transmitted through the sulfur and nitrogen heteroatoms to the second aromatic ring, albeit to a lesser extent. The electron-rich nature of the nitrogen and sulfur atoms in the central thiazine (B8601807) ring is somewhat attenuated by the presence of the -CF3 group. This redistribution of electron density has profound implications for the molecule's reactivity, particularly its susceptibility to electrophilic aromatic substitution, which is generally deactivated.
Stereoelectronic Effects and Conformational Dynamics of the Phenothiazine (B1677639) Ring System
The 10H-phenothiazine nucleus is not planar but adopts a characteristic folded or "butterfly" conformation along the N-S axis. The degree of this folding, often described by a dihedral angle, is sensitive to the nature and position of its substituents. A substituent at the 1-position, which is ortho to the nitrogen atom, is expected to exert significant steric and electronic effects on the conformational dynamics of the ring system.
The bulky trifluoromethyl group at the 1-position can induce steric strain, which may influence the preferred conformation of the phenothiazine ring. This steric hindrance can affect the inversion barrier of the butterfly conformation and may favor a more folded or a more planar geometry compared to the unsubstituted phenothiazine. Recent studies on 1,9-disubstituted phenothiazines have highlighted that steric repulsion can lead to more twisted conformations. While 1-(Trifluoromethyl)-10H-phenothiazine is only monosubstituted at a position ortho to the nitrogen, similar, albeit less pronounced, conformational adjustments are anticipated.
Influence of Substituent Position on Chemical Properties and Reactivity
The regiochemistry of substitution on the phenothiazine ring is a critical determinant of its chemical and biological properties. The 1, 2, 3, and 4 positions on the benzene (B151609) rings are not electronically equivalent, and a substituent at each position will impart distinct characteristics to the molecule.
Substitution at the 1-position places the trifluoromethyl group in close proximity to the nitrogen atom of the central ring. This proximity can lead to through-space electronic interactions and steric clashes that are not present in isomers with substitution at the 2, 3, or 4-positions. For instance, the electron-withdrawing nature of the -CF3 group at the 1-position would be expected to decrease the basicity of the nitrogen atom at position 10 more significantly than a -CF3 group at a more distant position, due to the shorter distance over which the inductive effect operates.
In terms of reactivity, the positions ortho and para to the nitrogen and sulfur atoms are generally more activated towards electrophilic attack in unsubstituted phenothiazine. The presence of a strong deactivating group like -CF3 at the 1-position will significantly alter this reactivity pattern, making the substituted ring less susceptible to further electrophilic substitution.
Modulation of Redox Potentials through Structural Modifications
Phenothiazines are known for their rich redox chemistry, readily undergoing oxidation to form stable radical cations. The redox potential of the phenothiazine core is highly tunable through the introduction of substituents. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential.
The trifluoromethyl group at the 1-position is expected to significantly increase the oxidation potential of the phenothiazine ring, making it more difficult to oxidize compared to the parent compound. This is a direct consequence of the electron-withdrawing nature of the -CF3 group, which destabilizes the formation of the positively charged radical cation.
Table 1: Oxidation Potentials of Selected N-Substituted Phenothiazine Derivatives
| Compound | Substituent at C3, C7 | First Oxidation Potential (V vs. Fc/Fc+) |
|---|---|---|
| N-ethylphenothiazine (EPT) | H | 0.289 |
| N-ethyl-3,7-dimethylphenothiazine (DMeEPT) | -CH3 | Not specified, but lower than EPT |
| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | -OCH3 | Not specified, but lower than DMeEPT |
This table is interactive. You can sort the data by clicking on the column headers.
Based on these trends, it is reasonable to predict that this compound would exhibit a significantly higher oxidation potential than the unsubstituted 10H-phenothiazine.
Hammett-type Analyses for Understanding Substituent Effects
Hammett-type analyses are valuable quantitative tools for understanding the electronic effects of substituents on the reactivity and properties of aromatic compounds. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). This linear free-energy relationship can also be applied to equilibrium constants and redox potentials.
The substituent constant, σ, is a measure of the electronic effect of a substituent and has distinct values for meta and para positions (σm and σp). For the trifluoromethyl group, the Hammett constants are σm = 0.43 and σp = 0.54, indicating its strong electron-withdrawing nature through both inductive and resonance effects. Although a specific σ value for the 1-position in the phenothiazine system is not defined in the standard Hammett parameters, its effect is expected to be primarily inductive and significant due to its proximity to the reactive center (the phenothiazine core undergoing oxidation).
In the context of phenothiazine redox potentials, a positive ρ value would be expected, indicating that electron-withdrawing groups (with positive σ values) increase the oxidation potential, making oxidation more difficult. A linear correlation between the oxidation potentials of a series of substituted phenothiazines and the corresponding Hammett σ constants would provide quantitative insight into the transmission of electronic effects through the tricyclic system. While a specific Hammett analysis for 1-substituted phenothiazines is not available in the reviewed literature, studies on other substituted phenothiazines have demonstrated the utility of this approach in rationalizing their redox behavior. uky.edu
Table 2: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -H | 0.00 | 0.00 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
This table is interactive. You can sort the data by clicking on the column headers.
Synthesis and Chemical Characterization of Novel 1 Trifluoromethyl 10h Phenothiazine Derivatives and Analogues
Derivatization at the Nitrogen Atom (N-Substitution)
The nitrogen atom at the 10-position of the phenothiazine (B1677639) ring is a primary site for chemical modification due to its nucleophilicity. tpcj.org N-substitution is a common strategy to attach various side chains, which can modulate the compound's physicochemical properties and biological activities. mdpi.comnih.gov
A fundamental approach involves the deprotonation of the N-H bond using a suitable base, followed by reaction with an electrophile. For instance, 2-(trifluoromethyl)-10H-phenothiazine, an isomer of the title compound, can be N-alkylated using lithium bis(trimethylsilyl)amide (LiHMDS) and an alkyl halide like methyl 4-(bromomethyl)benzoate. nih.gov This reaction proceeds by forming the phenothiazide anion, which then acts as a nucleophile.
Another common method is N-acylation. The reaction of a phenothiazine with an acyl chloride in the presence of a base yields the corresponding N-acylphenothiazine. nih.gov For example, 10-acetyl-2-(trifluoromethyl)phenothiazine can be synthesized from 2-acetamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide and potassium carbonate in N,N-dimethylformamide. google.com Subsequent hydrolysis of the acetyl group can regenerate the N-H bond, demonstrating its use as a protecting group or as a stable derivative itself. google.com
These N-substitution reactions are versatile, allowing for the introduction of a wide array of functional groups, including aliphatic chains, aromatic moieties, and heterocyclic systems, thereby creating a library of derivatives with tailored properties. acs.orgnih.gov
Table 1: Examples of N-Substitution Reactions on Trifluoromethyl-Phenothiazine Scaffolds
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-(Trifluoromethyl)-10H-phenothiazine | 1) LiHMDS, DMF; 2) Methyl 4-(bromomethyl)benzoate | Methyl 4-((2-(trifluoromethyl)-10H-phenothiazin-10-yl)methyl)benzoate | nih.gov |
| 2-Acetamido-4-(trifluoromethyl)-2'-nitro-diphenylsulfide | K2CO3, N,N-dimethylformamide | 10-Acetyl-2-(trifluoromethyl)phenothiazine | google.com |
| 10-Acetyl-2-(trifluoromethyl)phenothiazine | Alcoholic KOH, Water | 2-(Trifluoromethyl)phenothiazine (B42385) | google.com |
Functionalization of the Aromatic Rings at Positions Other Than 1-Trifluoromethyl
While the nitrogen atom is a primary reaction site, the aromatic rings of the phenothiazine nucleus can also be functionalized to introduce additional substituents. The regioselectivity of these reactions is influenced by the existing trifluoromethyl group and the substituent at the N-10 position. researchgate.net Late-stage C–H bond functionalization has emerged as a powerful tool for modifying complex aromatic compounds without the need for pre-functionalized starting materials. acs.org
Gold(I)-catalyzed carbene transfer reactions have been successfully applied to N-protected phenothiazines. researchgate.netresearchgate.net This method allows for the regioselective C-H functionalization of the aromatic rings. For an N-methyl phenothiazine derivative, reaction with a trifluoromethylated diazoalkane in the presence of a gold(I) catalyst leads to selective C-H functionalization. researchgate.net The position of the functionalization (e.g., C3) is directed by the electronic properties of the existing substituents on the rings. researchgate.net
Traditional electrophilic aromatic substitution reactions can also be employed, although the strongly deactivating nature of the trifluoromethyl group can make these reactions challenging and may require harsh conditions. Conversely, nucleophilic aromatic substitution (SNAr) reactions are viable, particularly on polyfluoroarene-substituted phenothiazines, allowing for the introduction of various nucleophiles. mdpi.com
Table 2: C-H Functionalization of Phenothiazine Derivatives
| Substrate | Reagents and Conditions | Key Finding | Reference |
|---|---|---|---|
| N-Protected Phenothiazine | Aryldiazoacetate, (L1)AuCl, AgSbF6, DCM | Regioselective C-H functionalization at the C3-position of the unsubstituted ring. | researchgate.net |
| N-Methyl Phenothiazine Derivative | Trifluoromethylated diazoalkane, (L1)AuCl, AgSbF6, DCM | Selective formation of a single C-H functionalized product. | researchgate.netresearchgate.net |
Synthesis of Bridged and Spiro-Phenothiazine Systems
Creating more rigid, three-dimensional structures such as bridged and spiro-phenothiazine systems involves more complex synthetic strategies. These structures are of interest as they can lock the conformation of the phenothiazine butterfly structure and introduce unique stereochemical features. researchgate.netnih.gov
Spiro-phenothiazines can be synthesized through multi-component reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide to a chalcone (B49325) derived from a phenothiazine precursor. researchgate.netorientjchem.org For example, a chalcone prepared from 2-acetylphenothiazine can react with azomethine ylides (generated in situ from various diones and amino acids) to yield complex spiro-pyrrolidine-phenothiazine derivatives. researchgate.net This approach allows for the construction of a spirocyclic system at the carbon adjacent to the phenothiazine's acetyl group. researchgate.netorientjchem.org
The synthesis of bridged systems often relies on intramolecular cyclization reactions where a suitably functionalized N-10 side chain reacts with one of the aromatic rings. nih.gov Cation-π cyclization cascades represent a powerful method for constructing such complex bicyclic ring systems. nih.gov Although specific examples starting from 1-(trifluoromethyl)-10H-phenothiazine are not prevalent in the reviewed literature, these general methodologies provide a blueprint for accessing such constrained analogues.
Preparation of Oligomeric and Polymeric Forms of Trifluoromethylated Phenothiazines
Phenothiazine-containing polymers are investigated for their redox activity and potential applications in organic electronics. rsc.org The phenothiazine unit can be incorporated into a polymer backbone or as a pendant group. The synthesis of these materials typically involves the polymerization of a phenothiazine-based monomer.
One strategy involves creating a polymeric ionic liquid (PIL) where phenothiazine radical cations are part of the polymer structure. rsc.org This can be achieved by synthesizing a monomer with a phenothiazine unit and a polymerizable group (e.g., a vinyl or styrenyl group). Subsequent polymerization and chemical oxidation can generate the redox-active polymer. These materials can act as interfacial p-type dopants for semiconducting polymers like poly(3-hexylthiophene) (P3HT). rsc.org The trifluoromethyl group would be expected to enhance the oxidative stability and tune the redox potential of such polymeric materials.
Design and Synthesis of Chemically Modified Analogues for Specific Material Applications
The chemical modifications described in the preceding sections are often driven by the pursuit of materials with specific functional properties. The unique electronic characteristics of the 1-(trifluoromethyl)phenothiazine core make it an attractive component for various applications.
Organic Electronics: Phenothiazine derivatives are electron-rich and can be reversibly oxidized, making them suitable as p-type organic semiconductors and dopants. mdpi.comrsc.org The synthesis of 10-phenylphenothiazine derivatives via SNAr reactions can yield materials with potential applicability as photocatalysts. mdpi.com The trifluoromethyl group can increase the ionization potential and stability of the resulting radical cation, which is beneficial for these applications.
Photocatalysis: Highly functionalized 10-phenylphenothiazine derivatives have been investigated as photocatalysts for reactions such as the reduction of carbon-halogen bonds. mdpi.com The synthesis involves a sequential and controllable SNAr reaction of polyfluoroarenes with phenothiazine. mdpi.com
Antioxidants: The phenothiazine structure itself is known to have antioxidant properties. google.comnih.gov The presence of a trifluoromethyl group can enhance the stability of the molecule, potentially increasing its activity as an antioxidant for materials like petroleum lubricants. google.com
The targeted synthesis of analogues, through the methods outlined above, allows for the fine-tuning of properties such as solubility, redox potential, and light absorption to optimize performance in these material applications.
Emerging Research Frontiers and Methodological Challenges
Development of Highly Stereoselective and Regioselective Synthetic Methods
A primary challenge in the synthesis of 1-(Trifluoromethyl)-10H-phenothiazine is achieving high regioselectivity. The phenothiazine (B1677639) nucleus has multiple potential sites for functionalization, including the N-10 position and the C-1, C-2, C-3, and C-4 positions on the aromatic rings. Traditional electrophilic substitution reactions often lack the precision required to target the C-1 position specifically, leading to mixtures of isomers that are difficult to separate.
Emerging research is focused on directed C-H functionalization, a powerful strategy that utilizes a directing group to guide a catalyst to a specific C-H bond. researchgate.net However, the application of this method to phenothiazines is still in its nascent stages. The inherent reactivity of the phenothiazine core presents chemo- and regioselectivity issues that must be overcome. researchgate.net For instance, gold-catalyzed C-H functionalization has been explored for N-protected phenothiazines, showing promise but also highlighting the competition between different reactive sites. researchgate.net Developing a directing group strategy or a catalyst system that favors the sterically hindered C-1 position for trifluoromethylation over other positions is a significant frontier.
While stereoselectivity is not a factor in functionalizing the achiral phenothiazine core itself, it becomes critical when chiral side chains are introduced, often at the N-10 position. Research into the stereoselective synthesis of fluorinated amino alcohols and other chiral building blocks demonstrates the advanced methodologies available. mdpi.com Future work could involve the asymmetric synthesis of this compound derivatives bearing chiral substituents, where controlling the diastereoselectivity during the coupling or functionalization step would be paramount.
In-depth Elucidation of Complex Reaction Mechanisms
The mechanisms governing the synthesis of trifluoromethylated phenothiazines are intricate and not fully understood. The formation of the phenothiazine ring can proceed through various pathways, such as the Smiles rearrangement or modern cross-coupling reactions, while the introduction of the CF₃ group involves distinct mechanisms depending on the reagent used (electrophilic, nucleophilic, or radical).
Recent studies on related systems offer insight into the mechanistic complexities. For example, gold-catalyzed functionalization of phenothiazines is proposed to proceed through a gold carbene complex, which then undergoes an electrophilic addition at the C-3 position. researchgate.net A plausible mechanism for a reaction targeting the C-1 position would need to be computationally and experimentally verified. Similarly, photocatalytic methods, which are becoming increasingly prevalent, often involve radical species. A proposed mechanism for a photocatalytic hydrofluoroalkylation involves the generation of a fluorinated radical from a benzoate (B1203000) precursor, which is initiated by an excited photocatalyst like N-phenylphenothiazine. acs.org
Computational studies on copper-catalyzed trifluoromethylation reactions highlight the thermodynamic favorability of specific pathways, such as the initial addition of a •CF₃ radical to the copper center before transmetalation. montclair.edu Elucidating the precise intermediates, transition states, and the role of catalysts and solvents in the synthesis of this compound is a critical research frontier that will enable the rational optimization of reaction conditions.
Advancements in Multiscale Computational Modeling
Computational chemistry provides invaluable tools for predicting the properties and reactivity of molecules like this compound, guiding synthetic efforts and mechanistic studies. Density Functional Theory (DFT) has been effectively used to investigate the structural and electronic properties of related 2-(Trifluoromethyl)phenothiazine (B42385) (TFMP) derivatives. mdpi.comnih.gov These studies calculate key thermochemical parameters that describe the molecule's antioxidant potential and reaction pathways. mdpi.comnih.gov
Applying these multiscale modeling techniques to the 1-CF₃ isomer is a key research direction. Such models can predict:
Molecular Geometry: Confirming the characteristic non-planar "butterfly" conformation and calculating the dihedral angle, which is influenced by substituents and affects molecular packing in materials. mdpi.com
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for designing applications in organic electronics.
Reaction Energetics: Modeling reaction pathways to predict the most likely sites of reactivity and to help design regioselective synthetic routes.
Spectroscopic Properties: Simulating NMR and UV-Vis spectra to aid in the characterization of synthesized compounds.
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool used to analyze the nature of chemical bonds, including weak intramolecular interactions like hydrogen bonds, which can be identified in complex derivatives. mdpi.comnih.gov These advanced computational approaches allow for an in-silico screening of potential derivatives, saving significant experimental time and resources.
| Computational Method | Application for Trifluoromethyl-Phenothiazines | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, energy levels, and thermochemical parameters. mdpi.comnih.gov | Predicts molecular geometry, HOMO/LUMO energies, reaction pathways, and antioxidant potential (BDE, IP, etc.). mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and interactions. mdpi.comnih.gov | Identifies and characterizes intramolecular hydrogen bonds and other weak interactions. nih.gov |
| Hirshfeld Surface Analysis | Study of intermolecular interactions in crystal structures. mdpi.com | Visualizes and quantifies packing forces and close contacts in the solid state. |
Exploration of Novel Interdisciplinary Applications in Materials Science
The unique electronic properties of the phenothiazine core make it a highly attractive building block for functional organic materials. rsc.org The introduction of a potent electron-withdrawing CF₃ group at the C-1 position is expected to significantly modulate these properties, opening up new applications in materials science. Phenothiazine derivatives are already being explored in a range of optoelectronic devices. rsc.orgrsc.org
Key application areas for this compound and its derivatives include:
Organic Light-Emitting Diodes (OLEDs): Phenothiazines can act as host materials or emitters, particularly for thermally activated delayed fluorescence (TADF) OLEDs. rsc.orgrsc.org The CF₃ group can be used to tune emission wavelengths and improve the stability and efficiency of the devices.
Organic Field-Effect Transistors (OFETs): The butterfly-shaped structure of phenothiazine can inhibit excessive π-π stacking, which is beneficial for creating solution-processable semiconductor materials. rsc.org
Redox Polymers for Energy Storage: Phenothiazine-functionalized polymers have been investigated as cathode-active materials in rechargeable batteries due to their stable and reversible oxidation states. rsc.org
The frontier in this area involves the synthesis of advanced derivatives of this compound and systematically studying how the position of the CF₃ group influences device performance compared to other isomers.
| Application Area | Role of Phenothiazine Derivative | Potential Impact of 1-CF₃ Group |
|---|---|---|
| OLEDs | Host material, TADF emitter, Hole-transporting layer. rsc.orgrsc.org | Tune emission color, stabilize energy levels, increase quantum efficiency. |
| Solar Cells (DSSCs, PSCs) | Electron donor, Dye sensitizer, Hole-transporting material. rsc.org | Adjust HOMO/LUMO levels for better energy alignment, improve stability. |
| OFETs | Active semiconductor layer. rsc.org | Modify charge carrier mobility and environmental stability. |
| Batteries | Redox-active polymer for cathodes. rsc.org | Increase redox potential and improve cycling stability. |
Challenges in the Scalable Synthesis and Characterization of Advanced Derivatives
Transitioning from laboratory-scale synthesis to large-scale production of this compound and its derivatives presents substantial challenges. One of the primary hurdles is the cost and availability of specialized trifluoromethylating reagents and catalysts. researchgate.net Many modern synthetic methods rely on expensive transition metals like palladium or gold, which can be prohibitive for industrial-scale production.
Achieving high regioselectivity on a large scale is another major difficulty. Reactions that provide good selectivity in a laboratory setting may not perform as well under industrial conditions, leading to the formation of isomeric impurities that require costly and complex purification steps, such as preparative chromatography.
The characterization of the final products and intermediates also requires sophisticated analytical techniques. While standard ¹H NMR is routine, unambiguous confirmation of the C-1 substitution pattern requires advanced 2D NMR techniques (HSQC, HMBC). Furthermore, ¹³C and ¹⁹F NMR are essential for characterizing trifluoromethylated compounds, as the carbon-fluorine coupling constants provide definitive structural information. nih.gov For materials science applications, further characterization of properties like charge mobility, photoluminescence quantum yield, and device performance is necessary, requiring specialized equipment and expertise. Overcoming these synthesis, purification, and characterization challenges is crucial for the successful translation of these promising compounds from academic research to practical applications.
Q & A
Q. What are the standard synthetic routes for preparing 1-(trifluoromethyl)-10H-phenothiazine derivatives?
The Sonogashira coupling reaction is a common method for synthesizing phenothiazine derivatives. For example, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine was synthesized via Sonogashira coupling between 1-iodo-4-nitrobenzene and 10-ethynyl-10H-phenothiazine in a THF/triethylamine solvent system, using Pd(PPh₃)₄ and CuI as catalysts . Optimization of reaction time (e.g., 20 hours), stoichiometry, and purification via gel permeation chromatography can improve yields.
Q. How is X-ray crystallography employed to determine the molecular conformation of trifluoromethyl-phenothiazine derivatives?
Single-crystal X-ray diffraction (SCXRD) is used to resolve crystal structures. For instance, a triclinic crystal system (space group P1) was reported for a related compound, with lattice parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å, and angles α = 81.632°, β = 81.394°, γ = 66.649° . SHELX programs (e.g., SHELXL for refinement) are widely used to analyze crystallographic data, ensuring accurate bond-length and angle measurements .
Q. What spectroscopic techniques are essential for characterizing trifluoromethyl-phenothiazine derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ = 8.21 ppm for aromatic protons in CDCl₃) .
- HR-MS (ESI) : For molecular ion validation (e.g., m/z = 503.0158 for [C₂₂H₁₅BrF₃N₄S]+) .
- FT-IR : To identify functional groups like C≡C stretches (~2100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in Sonogashira coupling reactions for phenothiazine derivatives?
Low yields (e.g., 6.9% in one case ) may arise from side reactions or catalyst deactivation. Strategies include:
Q. What computational methods are used to predict the electronic properties of trifluoromethyl-phenothiazine derivatives?
Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps and charge distribution. For example, phenothiazine derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit reduced HOMO energies, enhancing oxidative stability . Software like Gaussian or ORCA is employed, with basis sets (e.g., B3LYP/6-31G*) for accuracy.
Q. How do structural modifications (e.g., trifluoromethyl substitution) influence biological activity in phenothiazine derivatives?
The -CF₃ group enhances lipophilicity and metabolic stability. For instance, 2-(trifluoromethyl)-10H-phenothiazine hybrids demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 5–20 µM) by inducing apoptosis via caspase-3 activation . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the 2-position improve bioactivity .
Q. How can crystallographic data discrepancies (e.g., bond-length variations) be resolved during refinement?
SHELXL refinement parameters (e.g., R₁ = 0.037, wR₂ = 0.100) must be critically evaluated . Discrepancies may arise from thermal motion or disorder. Strategies include:
Q. What strategies optimize the photophysical properties of trifluoromethyl-phenothiazine for organic electronics?
Substituent engineering (e.g., adding ethynyl or aryl groups) extends π-conjugation, red-shifting absorption/emission. For example, 10-aryl-phenothiazines show strong blue fluorescence (λₑₘ = 450–500 nm) and high quantum yields (Φ = 0.6–0.8), suitable for OLEDs . Time-resolved fluorescence spectroscopy can assess excited-state dynamics.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
